![molecular formula C12H15ClN2O3 B15273317 (2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid](/img/structure/B15273317.png)
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid is a chemical compound that features a pyridine ring substituted with a chlorine atom and a formamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid typically involves the reaction of 4-chloropyridine with appropriate amines and carboxylic acids. One common method involves the use of Grignard reagents to introduce the pyridine ring, followed by chlorination and subsequent formylation to introduce the formamido group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the formamido group to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of pyridine derivatives.
科学的研究の応用
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid has several scientific research applications:
作用機序
The mechanism of action of (2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
2-Chloropyridine: A simpler derivative of pyridine with similar reactivity but fewer functional groups.
4-Chloropyridine: Another chlorinated pyridine with different substitution patterns and reactivity.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with similar pyridine rings but different functional groups and biological activities.
Uniqueness
(2S)-2-[(4-Chloropyridin-2-YL)formamido]-4-methylpentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its formamido group and the specific positioning of the chlorine atom on the pyridine ring differentiate it from other similar compounds, making it valuable for specialized applications in research and industry .
特性
分子式 |
C12H15ClN2O3 |
|---|---|
分子量 |
270.71 g/mol |
IUPAC名 |
(2S)-2-[(4-chloropyridine-2-carbonyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)5-10(12(17)18)15-11(16)9-6-8(13)3-4-14-9/h3-4,6-7,10H,5H2,1-2H3,(H,15,16)(H,17,18)/t10-/m0/s1 |
InChIキー |
DKNDWNDGLDQVLJ-JTQLQIEISA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C1=NC=CC(=C1)Cl |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=NC=CC(=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


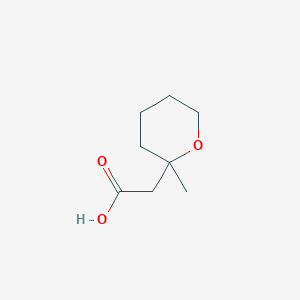
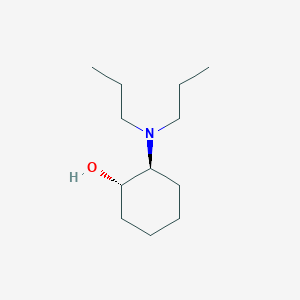
![N-(But-3-YN-1-YL)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B15273255.png)
![2-[(2-Methylbutan-2-YL)oxy]aniline](/img/structure/B15273258.png)
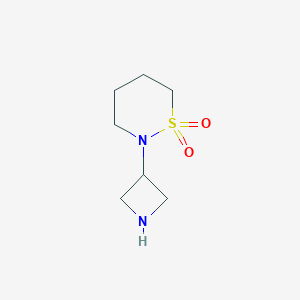
![2-[(2-Amino-3-methylpentyl)sulfanyl]pyridine](/img/structure/B15273262.png)
![1,8,10-Triazatricyclo[7.3.0.0,3,7]dodeca-9,11-diene](/img/structure/B15273263.png)
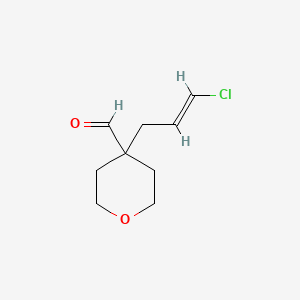
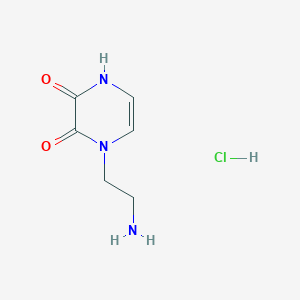
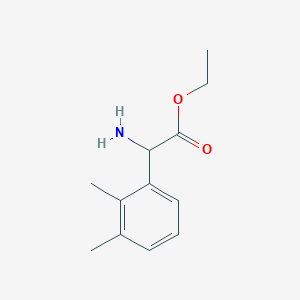
![N-[(3-chlorophenyl)methyl]aniline](/img/structure/B15273298.png)

![2-Hydroxy-5H,7H,8H-thiopyrano[4,3-b]pyridine-4-carboxylic acid](/img/structure/B15273307.png)
![1-[(4-Phenylbutan-2-yl)amino]propan-2-ol](/img/structure/B15273316.png)
